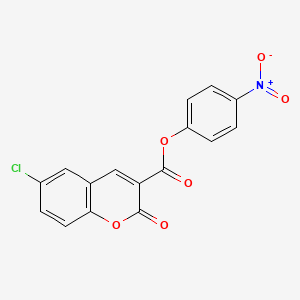
2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EIQ, and it belongs to the quinazolinone family of compounds. EIQ is a yellowish powder that is soluble in organic solvents such as chloroform and ethanol.
Aplicaciones Científicas De Investigación
EIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EIQ has been investigated for its anti-cancer properties. Studies have shown that EIQ inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. EIQ has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of EIQ is not fully understood. However, studies have suggested that EIQ inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, EIQ disrupts the signaling pathways that are essential for cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
EIQ has been found to have several biochemical and physiological effects. Studies have shown that EIQ inhibits the activity of various enzymes, including protein kinases, which play a crucial role in cell signaling pathways. EIQ has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, EIQ has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EIQ in lab experiments is its high selectivity towards protein kinases. EIQ has been found to selectively inhibit the activity of certain protein kinases, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using EIQ in lab experiments is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on EIQ. One of the areas of interest is the development of EIQ-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to understand the mechanism of action of EIQ and its selectivity towards protein kinases. Additionally, the synthesis of EIQ analogs with improved solubility and selectivity towards specific protein kinases could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion
In conclusion, EIQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EIQ involves the reaction of 2-aminobenzamide with ethyl iodide and potassium ethyl xanthate. EIQ has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. EIQ has been found to inhibit the activity of protein kinases, induce cell cycle arrest and apoptosis, and have anti-inflammatory properties. Moreover, EIQ has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of EIQ involves the reaction of 2-aminobenzamide with ethyl iodide and potassium ethyl xanthate. This reaction leads to the formation of 2-(ethylthio)-6-iodo-3-methylquinazolin-4(3H)-one, which is then treated with sodium hydride and iodine to yield EIQ. The overall yield of this synthesis method is approximately 50%.
Propiedades
IUPAC Name |
2-ethylsulfanyl-6-iodo-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2OS/c1-3-16-11-13-9-5-4-7(12)6-8(9)10(15)14(11)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOAQILZOPLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-6-iodo-3-methylquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)





![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)